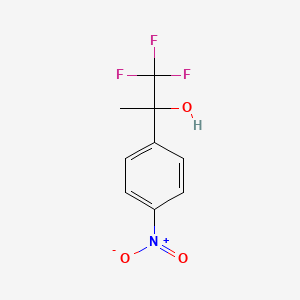

1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol

Description

Properties

IUPAC Name |

1,1,1-trifluoro-2-(4-nitrophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-8(14,9(10,11)12)6-2-4-7(5-3-6)13(15)16/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUESJESTGDDESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851651-94-0 | |

| Record name | 1,1,1-trifluoro-2-(4-nitrophenyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Trifluoromethylated Alcohols

An In-Depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity. 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol is a valuable tertiary alcohol building block that combines the influential CF₃ group with a synthetically versatile nitrophenyl scaffold. This structure serves as a key intermediate for more complex pharmaceutical and agrochemical targets, making its efficient and reliable synthesis a topic of significant interest to researchers in medicinal and process chemistry.

This guide provides a detailed examination of the predominant synthesis pathway for this compound, focusing on the underlying chemical principles, a field-tested experimental protocol, and the critical insights required for successful execution.

Core Synthesis Strategy: Nucleophilic Trifluoromethylation

The most direct and widely adopted method for synthesizing 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol is the nucleophilic trifluoromethylation of the corresponding ketone, 4'-nitroacetophenone.[1][2] This approach leverages the highly electrophilic nature of the carbonyl carbon in the starting material.

The key challenge in this transformation is the generation and delivery of a nucleophilic trifluoromethyl anion (CF₃⁻) or its synthetic equivalent. Direct use of trifluoromethane (HCF₃) is hampered by its low acidity (pKa ≈ 25–28), making deprotonation difficult. To overcome this, organosilicon reagents, most notably Trifluoromethyltrimethylsilane (TMSCF₃) , known as the Ruppert-Prakash reagent , are employed.[3] This reagent serves as a stable, effective transfer agent for the CF₃ group upon activation by a suitable nucleophilic initiator.

Mechanism of Action

The reaction proceeds via a two-stage mechanism:

-

Nucleophilic Addition: The process is initiated by a catalytic amount of a nucleophile, typically a fluoride salt (e.g., from TBAF) or a weak base like potassium carbonate.[2] This initiator attacks the silicon atom of TMSCF₃, generating a transient, hypervalent silicate intermediate. This intermediate then releases the trifluoromethyl anion (CF₃⁻), which immediately attacks the electrophilic carbonyl carbon of 4'-nitroacetophenone. The resulting alkoxide is trapped by the trimethylsilyl group, forming a stable intermediate silyl ether.

-

Hydrolysis (Deprotection): The intermediate trimethylsilyl (TMS) ether is then hydrolyzed to yield the final tertiary alcohol. This is commonly achieved by adding a fluoride source, such as tetrabutylammonium fluoride (TBAF), or an acid workup.[1][2] The high affinity of fluorine for silicon (Si-F bond energy is very high) drives this deprotection step to completion.

The overall transformation is depicted in the workflow below.

Sources

Spectroscopic Unveiling of 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol: A Technical Guide

Introduction

1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol is a fascinating molecule that presents a unique confluence of functionalities: a trifluoromethyl group, a tertiary alcohol, and a nitro-substituted aromatic ring. This combination of features makes it a compound of significant interest in medicinal chemistry and materials science, where the interplay of fluorine's electron-withdrawing properties, the hydrogen-bonding capability of the hydroxyl group, and the electronic effects of the nitroaromatic system can be exploited. A thorough understanding of its structural and electronic properties is paramount for its application, and such an understanding begins with a detailed spectroscopic characterization.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections are designed not merely to present data but to offer a field-proven rationale behind the predicted spectral features and the experimental methodologies to acquire them. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this and structurally related compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Probe

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework. The presence of the chiral center at C2 is expected to lead to interesting diastereotopic effects, particularly in the ¹⁹F NMR spectrum.

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol. These predictions are based on established principles and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| CH₃ | ~1.8 | Singlet | 3H | The methyl protons are adjacent to a quaternary carbon and will appear as a singlet. |

| OH | Variable | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is concentration and solvent-dependent and will likely appear as a broad singlet due to hydrogen bonding and exchange. |

| Ar-H (ortho to NO₂) | ~8.2 | Doublet | 2H | Protons on the aromatic ring ortho to the strongly electron-withdrawing nitro group are significantly deshielded. They will appear as a doublet due to coupling with the meta protons. |

| Ar-H (meta to NO₂) | ~7.7 | Doublet | 2H | Protons on the aromatic ring meta to the nitro group are less deshielded than the ortho protons and will appear as a doublet. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Carbon | Predicted δ (ppm) | Multiplicity (Proton Decoupled) | Rationale |

| CH₃ | ~25 | Quartet (due to ¹JC-F coupling) | The methyl carbon is shielded. |

| C-OH | ~75 | Quartet (due to ²JC-F coupling) | The quaternary carbon bearing the hydroxyl and trifluoromethyl groups. |

| CF₃ | ~125 | Quartet (due to ¹JC-F coupling) | The carbon of the trifluoromethyl group will appear as a quartet with a large C-F coupling constant. |

| Ar-C (ipso to C(OH)(CF₃)CH₃) | ~145 | Singlet | The ipso-carbon attached to the propanol substituent. |

| Ar-C (ortho to NO₂) | ~124 | Singlet | Aromatic carbons ortho to the nitro group. |

| Ar-C (meta to NO₂) | ~129 | Singlet | Aromatic carbons meta to the nitro group. |

| Ar-C (ipso to NO₂) | ~148 | Singlet | The ipso-carbon attached to the nitro group. |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (Solvent: CDCl₃)

| Fluorine | Predicted δ (ppm) | Multiplicity | Rationale |

| CF₃ | ~ -78 to -80 | Singlet | The three fluorine atoms of the CF₃ group are equivalent and will appear as a singlet. The chemical shift is characteristic for a CF₃ group attached to a tertiary alcohol.[1] |

Experimental Protocol for NMR Data Acquisition

A rigorous and well-defined protocol is essential for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ or a sealed capillary containing a reference compound can be used.

-

Transfer the solution to a clean, dry 5 mm NMR tube.[2]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies to ensure optimal performance.[3]

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is required. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The spectral width should be sufficient to cover the expected chemical shift range of the CF₃ group.[4]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to the appropriate standard.

-

Caption: Workflow for NMR Spectroscopic Analysis.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol is expected to show characteristic absorption bands for the O-H, C-F, N-O, and aromatic C-H and C=C bonds. Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of a solid sample due to its minimal sample preparation.[5][6]

Predicted IR Absorption Bands

Table 4: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H (alcohol) | 3600 - 3200 | Broad, Strong | The broadness is due to intermolecular hydrogen bonding of the tertiary alcohol. |

| C-H (aromatic) | 3100 - 3000 | Medium | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| C-H (aliphatic) | 3000 - 2850 | Medium | Stretching vibrations of the methyl C-H bonds. |

| C=C (aromatic) | 1600 - 1450 | Medium to Strong | Aromatic ring stretching vibrations. |

| NO₂ (asymmetric stretch) | 1550 - 1500 | Strong | The electron-withdrawing nitro group gives a strong, characteristic absorption. |

| NO₂ (symmetric stretch) | 1370 - 1320 | Strong | The symmetric stretching vibration of the nitro group. |

| C-F (stretch) | 1300 - 1100 | Strong | The C-F bonds of the trifluoromethyl group will result in strong absorption bands. |

| C-O (alcohol) | 1150 - 1050 | Strong | Stretching vibration of the tertiary alcohol C-O bond. |

Experimental Protocol for ATR-IR Spectroscopy

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean.[5] Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Collect the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction and peak picking to identify the key absorption bands.

-

Caption: Workflow for ATR-IR Spectroscopic Analysis.

III. Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.[7][8] The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. For tertiary alcohols, the molecular ion peak is often weak or absent.[9][10]

Predicted Mass Spectrum (Electron Ionization)

Table 5: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Rationale |

| 235 | [M]⁺˙ | Molecular ion. Expected to be of low abundance or absent. |

| 218 | [M - OH]⁺ | Loss of the hydroxyl radical. |

| 217 | [M - H₂O]⁺˙ | Loss of a water molecule, a common fragmentation pathway for alcohols.[11][12] |

| 166 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 122 | [C₆H₄NO₂]⁺ | Fragment corresponding to the nitrophenyl group. |

| 69 | [CF₃]⁺ | The trifluoromethyl cation. |

Experimental Protocol for Electron Ionization Mass Spectrometry

Step-by-Step Methodology:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.[7]

-

-

Ionization:

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[8] This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

Caption: Workflow for Electron Ionization Mass Spectrometry.

IV. Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol, through the synergistic use of NMR, IR, and MS, provides a detailed and unambiguous structural characterization. The predicted data, grounded in established spectroscopic principles and comparison with analogous structures, offers a robust framework for researchers working with this and related compounds. The detailed experimental protocols provided herein serve as a self-validating system to ensure the acquisition of high-quality, reliable data. This technical guide underscores the power of modern analytical techniques in advancing chemical research and development.

V. References

-

Gerig, J. T. (1994). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.

-

Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

De Vleeschouwer, F., & Geerlings, P. (2015). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry, 53(11), 918-925.

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2).

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.10. Whitman College. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes. Retrieved from [Link]

-

Oxford Instruments. (2019). 1H, 19F and 13C analysis in under two minutes using X–Pulse Application Note 9. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. azom.com [azom.com]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. biophysics.org [biophysics.org]

- 5. mt.com [mt.com]

- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. GCMS Section 6.10 [people.whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Unraveling the Bio-activation Cascade: A Technical Guide to the Hypothesized Mechanism of Action of 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: From Structural Alerts to a Mechanistic Hypothesis

In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a well-characterized therapeutic agent is one of meticulous investigation and hypothesis-driven research. The compound 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol, while not extensively documented in peer-reviewed literature, presents a fascinating case study rooted in the predictive power of its structural motifs. The presence of a 4-nitrophenyl group, a known pharmacophore and potential toxicophore, immediately suggests a plausible mechanism of action centered on bioreductive activation.[1][2] This guide, therefore, moves beyond a simple recitation of facts to propose a scientifically grounded, albeit hypothesized, mechanism for this compound. We will dissect the roles of its key chemical features, propose a cascade of bio-activation, and, most critically, provide a comprehensive experimental framework to rigorously test this hypothesis. This document is designed not as a definitive statement, but as a technical roadmap for the scientific community to elucidate the true biological function of this intriguing molecule.

The Central Hypothesis: A Prodrug Activated by Cellular Nitroreductases

The core of our proposed mechanism is that 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol functions as a prodrug, remaining relatively inert until it undergoes enzymatic reduction of its nitro group within the target cell. This bio-activation is a common theme for a wide array of nitroaromatic compounds with demonstrated biological activity, including antimicrobial and antineoplastic agents.[1][2][3][4]

The trifluoromethyl (CF3) group, a common feature in modern pharmaceuticals, is posited to enhance the compound's overall drug-like properties.[5][6][7] Its high electronegativity can increase metabolic stability and lipophilicity, potentially leading to improved cell permeability and bioavailability.[5][6][7] Furthermore, the CF3 group may enhance the binding affinity of the molecule to its target enzymes or other cellular components.[5]

The Proposed Bio-activation Pathway and Downstream Effects

We hypothesize a multi-step process for the mechanism of action of 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol, as illustrated in the signaling pathway diagram below.

Figure 1: Hypothesized bio-activation cascade of 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol.

Step 1: Cellular Uptake and Bioreductive Activation

Upon entering the cell, likely through passive diffusion facilitated by its lipophilicity, the compound encounters cellular nitroreductases (NTRs). These enzymes, which are more active in hypoxic environments such as those found in solid tumors or in anaerobic bacteria, are proposed to catalyze the reduction of the 4-nitro group.[8][9] This reduction is a stepwise process that generates highly reactive intermediates, including nitroso and hydroxylamine species.[3]

Step 2: Generation of Reactive Oxygen and Nitrogen Species (ROS and RNS)

The reactive intermediates generated in the first step can undergo redox cycling, leading to the formation of superoxide radicals (O₂⁻) and other reactive oxygen species (ROS).[10][11] Furthermore, the reduction of the nitro group can also lead to the production of reactive nitrogen species (RNS), such as nitric oxide (NO).[8][12] This cascade of ROS and RNS generation creates a state of severe oxidative and nitrosative stress within the cell.

Step 3: Induction of Cellular Damage and Apoptosis

The surge in ROS and RNS leads to widespread, non-specific cellular damage. This includes:

-

DNA Damage: The reactive species can directly interact with DNA, causing strand breaks and base modifications, which, if not repaired, can be lethal to the cell.[3]

-

Protein and Lipid Peroxidation: ROS can oxidize cellular proteins and lipids, impairing their function and compromising membrane integrity.

-

Mitochondrial Dysfunction: The oxidative stress can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[13]

Ultimately, the accumulation of cellular damage is expected to trigger programmed cell death, or apoptosis.[13][14] This is a key mechanism by which many cytotoxic agents eliminate target cells.

Experimental Validation: A Framework for Mechanistic Elucidation

The following experimental workflows are designed to systematically test the key aspects of the proposed mechanism of action.

Experimental Workflow 1: Assessment of Cytotoxicity and the Role of Hypoxia

This initial set of experiments aims to confirm the cytotoxic potential of the compound and to investigate whether its activity is enhanced under hypoxic conditions, which would be consistent with a mechanism involving nitroreductases.

Figure 2: Workflow for assessing hypoxia-dependent cytotoxicity.

Table 1: Hypothetical Cytotoxicity Data

| Cell Line | Condition | IC50 (µM) |

| HT-29 (Colon Cancer) | Normoxia | 50 |

| HT-29 (Colon Cancer) | Hypoxia | 15 |

| E. coli | Aerobic | >100 |

| E. coli (NTR-overexpressing) | Aerobic | 25 |

Protocol 1: MTT Assay for Cell Viability

-

Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol in the appropriate cell culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Place the plates in either a normoxic (21% O₂) or a hypoxic (1% O₂) incubator for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Experimental Workflow 2: Detection of Intracellular ROS and RNS

This workflow focuses on directly measuring the generation of reactive oxygen and nitrogen species, a cornerstone of the hypothesized mechanism.

Figure 3: Workflow for the detection of intracellular ROS and RNS.

Protocol 2: DCFH-DA Assay for ROS Detection

-

Cell Seeding: Seed cells in a 96-well plate or on coverslips for microscopy.

-

Treatment: Treat the cells with 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol for a predetermined time (e.g., 6-24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Probe Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove the excess probe.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader, microscope, or flow cytometer.

-

Data Analysis: Normalize the fluorescence intensity to the cell number (if using a plate reader) and express the results as a fold-change relative to the vehicle-treated cells.

Experimental Workflow 3: Assessment of DNA Damage and Apoptosis

The final set of experiments aims to confirm the downstream cellular consequences of the induced oxidative stress.

Protocol 3: Comet Assay for DNA Damage

-

Cell Treatment and Harvesting: Treat cells with the compound, then harvest and resuspend them in PBS at a concentration of 1 x 10⁵ cells/mL.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins.

-

Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer to unwind the DNA and separate the fragments.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the "comets" using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

Protocol 4: Annexin V/PI Staining for Apoptosis

-

Cell Treatment and Harvesting: Treat cells with the compound, then harvest both the adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Concluding Remarks and Future Directions

The proposed mechanism of action for 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol, centered on bioreductive activation and subsequent induction of oxidative stress, provides a robust framework for future research. The experimental protocols outlined in this guide offer a clear path to validating this hypothesis and elucidating the compound's true biological activity. Successful validation would position this molecule as a potential candidate for further development, particularly in therapeutic areas where hypoxia is a key feature, such as in oncology or for targeting anaerobic infections. Future studies should also aim to identify the specific nitroreductases involved and to characterize the full spectrum of reactive species generated. This in-depth understanding will be crucial for optimizing the compound's activity and for developing it into a safe and effective therapeutic agent.

References

-

Rice, E. A., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(15), 4483. [Link]

-

Palma, P. S., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 35(10). [Link]

-

MDPI. (n.d.). Nitroaromatic Antibiotics. In Encyclopedia. [Link]

-

Morales-Cano, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

-

Valdivia-Gago, A., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Chemosphere, 296, 134015. [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(11), 3009. [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

Abreu, P. A., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

- Google Patents. (n.d.). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

ACS Publications. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

-

ResearchGate. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link]

-

ResearchGate. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

-

Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

-

OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

ResearchGate. (2024). Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Bio-Potential: A Technical Guide to Investigating 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol

Foreword: Unveiling the Therapeutic Promise of a Novel Fluorinated Aromatic Alcohol

In the landscape of modern drug discovery, the strategic incorporation of specific chemical motifs is a cornerstone of rational design. The presence of a trifluoromethyl group can enhance metabolic stability and cellular permeability, while the nitrophenyl moiety is a well-established pharmacophore in a variety of bioactive compounds.[1][2] This technical guide delves into the untapped potential of 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol , a molecule that synergistically combines these two key features. Although direct biological data for this specific compound is not yet prevalent in the public domain, its structural architecture strongly suggests a high probability of significant bioactivity.

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a series of robust experimental strategies to systematically investigate the potential therapeutic applications of this promising, yet under-explored, chemical entity. We will explore its plausible synthesis and then detail a multi-pronged approach to screen for anticancer, antimicrobial, and anti-inflammatory activities, providing the scientific rationale and detailed protocols necessary to unlock its potential.

I. Synthesis of 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol: A Proposed Synthetic Route

Herein, we propose a synthetic protocol based on a Grignard-type reaction, with the caveat that careful control of reaction conditions is crucial to minimize side reactions involving the nitro group.

Proposed Synthesis: Grignard Reaction of 4-Bromonitrobenzene with Trifluoroacetone

This synthesis involves the formation of a Grignard reagent from 4-bromonitrobenzene, followed by its nucleophilic addition to the carbonyl carbon of trifluoroacetone.

Step-by-Step Protocol:

-

Preparation of the Grignard Reagent (Phenylmagnesium Bromide derivative):

-

All glassware must be rigorously dried in an oven overnight and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture.

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

A solution of 4-bromonitrobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the dropping funnel.

-

A small portion of the 4-bromonitrobenzene solution is added to the magnesium turnings. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction initiates (indicated by cloudiness and gentle refluxing), the remaining 4-bromonitrobenzene solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Trifluoroacetone:

-

The flask containing the Grignard reagent is cooled in an ice bath.

-

A solution of 1,1,1-trifluoroacetone in anhydrous diethyl ether or THF is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol.

-

II. Investigating the Anticancer Potential: A Focus on Cytotoxicity

The presence of the nitrophenyl group in various heterocyclic compounds has been associated with moderate to strong anticancer activity.[5][7] This provides a strong rationale for evaluating the cytotoxic effects of 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol against a panel of human cancer cell lines.

A. Rationale for Anticancer Screening

Nitroaromatic compounds can undergo bioreduction in hypoxic tumor environments, leading to the formation of reactive intermediates that can induce DNA damage and apoptosis. Furthermore, the lipophilic nature imparted by the trifluoromethyl group may enhance the compound's ability to cross cellular membranes and reach intracellular targets.

B. Experimental Workflow for Cytotoxicity Assessment

A tiered approach is recommended, starting with broad-spectrum cytotoxicity screening, followed by more detailed mechanistic studies if significant activity is observed.

Caption: Workflow for assessing the anticancer potential of the target compound.

C. Detailed Experimental Protocols

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, thus providing an indication of cell viability.[1][8][9][10][11]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with a range of concentrations of 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged membranes, providing a measure of cytotoxicity.[2][7][12][13]

-

Cell Culture and Treatment: Culture and treat cells with the test compound as described for the MTT assay.

-

Supernatant Collection: After treatment, centrifuge the 96-well plate at 600 x g for 10 minutes.[7]

-

LDH Reaction: Transfer a portion of the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

-

Absorbance Measurement: Add the stop solution and measure the absorbance at 490 nm.[13]

-

Data Analysis: Calculate the percentage of cytotoxicity relative to control wells treated with a lysis buffer (maximum LDH release).

| Parameter | MTT Assay | LDH Assay |

| Principle | Measures metabolic activity | Measures membrane integrity |

| Endpoint | Cell viability | Cell death (cytotoxicity) |

| Advantages | High throughput, sensitive | Direct measure of cytotoxicity |

| Considerations | Can be affected by metabolic changes | Less sensitive for cytostatic effects |

III. Exploring Antimicrobial Activity: A Screen for Novel Antibacterial and Antifungal Agents

Both trifluoromethylated compounds and nitroaromatic structures have a rich history in the development of antimicrobial agents.[6][9][12][14] Therefore, it is highly probable that 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol possesses antibacterial and/or antifungal properties.

A. Rationale for Antimicrobial Screening

The nitro group can act as an electron sink, facilitating redox cycling that generates reactive oxygen species, which are toxic to microbial cells.[1] The trifluoromethyl group can enhance the lipophilicity of the molecule, aiding its penetration through microbial cell walls and membranes.

B. Experimental Workflow for Antimicrobial Susceptibility Testing

The primary method for assessing antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for evaluating the antimicrobial activity of the target compound.

C. Detailed Experimental Protocol

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[15][16][17][18][19]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).[16]

-

Serial Dilution: Perform a two-fold serial dilution of 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[17]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

IV. Anti-inflammatory Potential: Targeting the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases and cancers.[16] Several NF-κB inhibitors contain a nitrophenyl moiety, suggesting that 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol could potentially modulate this pathway.[20]

A. Rationale for Investigating NF-κB Inhibition

The electron-withdrawing nature of the nitrophenyl and trifluoromethyl groups might enable the compound to interact with key components of the NF-κB signaling cascade, such as IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm and a dampening of the inflammatory response.

B. Experimental Workflow for Assessing NF-κB Inhibition

A combination of reporter gene assays and immunofluorescence microscopy can provide a comprehensive picture of the compound's effect on NF-κB signaling.

Caption: Workflow for investigating the inhibition of the NF-κB signaling pathway.

C. Detailed Experimental Protocols

This assay utilizes a cell line that has been stably transfected with a luciferase reporter gene under the control of an NF-κB response element.[21][22][23][24][25]

-

Cell Culture: Culture HEK293 cells stably expressing an NF-κB-luciferase reporter in a 96-well plate.

-

Compound Treatment: Pre-incubate the cells with various concentrations of 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6 hours.[22]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Measurement: Add a luciferase substrate and measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activity relative to cells stimulated with TNF-α alone.

This method visually assesses the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation, which is a key step in NF-κB activation.[20][26][27][28][29]

-

Cell Seeding and Treatment: Seed a suitable cell line (e.g., macrophages) on coverslips in a 24-well plate. Pre-treat with the test compound, followed by stimulation with an appropriate agonist (e.g., lipopolysaccharide - LPS).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Acquire images using a confocal microscope.

-

Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.

V. Concluding Remarks and Future Directions

The structural attributes of 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol position it as a compound of significant interest for biological screening. The experimental framework detailed in this guide provides a clear and robust pathway to systematically evaluate its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Positive results from these initial in vitro studies would warrant further investigation, including in vivo efficacy studies, mechanism of action deconvolution, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The exploration of this and similar molecules holds promise for the discovery of novel therapeutic leads to address unmet medical needs.

VI. References

-

Chan, G., & Mooney, M. R. (2015). Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. Journal of Immunological Methods, 427, 58-63.

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

de la Torre, P., & Enriz, R. D. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619.

-

El-Gohary, N. S., & Shaaban, M. A. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 7(10), 8769-8782.

-

European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Documents. Retrieved from [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Pan, Y., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5), 427-436.

-

ResearchGate. (2015). Why NF-KB p65 translocation into the nuclei of RAW264.7 occured even when untreated? Retrieved from [Link]

-

Szabo, D., et al. (2002). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. In Vivo, 16(5), 325-329.

-

Bowdish Lab. (2012). NF-KB Luciferase Assay. Retrieved from [Link]

-

Bartoli, G., et al. (1990). Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system. Journal of the Chemical Society, Perkin Transactions 2, (4), 657-663.

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175.

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.

-

Fivephoton Biochemicals. (n.d.). NF-kB p65 Immunofluorescence Labeling Kit. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

ResearchGate. (n.d.). Compounds containing nitrophenyl groups as antimicrobial and/or.... Retrieved from [Link]

-

Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

-

Organic Reactions. (n.d.). The Reformatsky Reaction. Retrieved from [Link]

-

JoVE. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

-

Int J Clin Exp Med. (2015). Improved quantitative measurement of translocation of NF-κB in human activated B cells by confocal microscopy. Retrieved from [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

-

YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase.... Retrieved from [Link]

-

Chegg. (2020, April 29). Question: Consider the mechanism for the Grignard reaction between phenylmagnesium bromide and cyclopentanone to form phenylcyclopentanol.. Retrieved from [Link]

-

Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. LDH cytotoxicity assay [protocols.io]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. clyte.tech [clyte.tech]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 14. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 15. protocols.io [protocols.io]

- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. idexx.dk [idexx.dk]

- 19. researchgate.net [researchgate.net]

- 20. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. promega.com [promega.com]

- 22. indigobiosciences.com [indigobiosciences.com]

- 23. bowdish.ca [bowdish.ca]

- 24. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. fivephoton.com [fivephoton.com]

- 29. e-century.us [e-century.us]

An In-depth Technical Guide to 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol

Introduction

1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol is a specialty chemical that stands at the intersection of several key areas in modern organic synthesis. Its structure is characterized by three pivotal functional groups: a metabolically robust trifluoromethyl group, a versatile tertiary alcohol, and an electronically distinct para-nitrophenyl moiety. This unique combination makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The trifluoromethyl group can enhance pharmacokinetic properties such as metabolic stability and lipophilicity in drug candidates. The tertiary alcohol provides a handle for further synthetic modifications, while the nitro group can be readily transformed into other functional groups, serving as a linchpin for constructing more complex molecular architectures.

This guide offers a comprehensive technical overview, from its logical synthesis to its predicted spectroscopic signature and potential reactivity, designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Proposed Synthesis: Nucleophilic Trifluoromethylation

While specific literature detailing the synthesis of 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol is not abundant, a robust and highly effective synthetic route can be confidently proposed based on established methodologies for creating tertiary trifluoromethyl alcohols.[1][2] The most direct and reliable approach is the nucleophilic trifluoromethylation of the commercially available starting material, 4'-nitroacetophenone, using trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.

Causality of Experimental Design:

The Ruppert-Prakash reagent is the preferred source for the trifluoromethyl nucleophile. Its stability, ease of handling compared to gaseous CF₃I or other organometallic trifluoromethyl sources, and high efficiency make it ideal. The reaction is initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), which generates the active trifluoromethyl anion in situ.[3][4] This "naked" trifluoromethyl anion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of 4'-nitroacetophenone. The resulting silylated alkoxide intermediate is then hydrolyzed during an acidic workup to yield the final tertiary alcohol. The choice of an aprotic polar solvent like tetrahydrofuran (THF) is crucial to solvate the ionic intermediates without quenching the highly basic trifluoromethyl anion.

Caption: Proposed workflow for the synthesis of 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol.

Detailed Experimental Protocol (Proposed)

-

Preparation: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4'-nitroacetophenone (1.65 g, 10 mmol) and anhydrous tetrahydrofuran (THF, 30 mL). Cool the resulting solution to 0°C in an ice bath.

-

Reagent Addition: To the cooled solution, add trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent, 2.2 mL, 15 mmol) via syringe, followed by the dropwise addition of a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (0.2 mL, 0.2 mmol).

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Upon completion, cool the reaction mixture back to 0°C and carefully quench by the slow addition of 1 M aqueous HCl (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure 1,1,1-trifluoro-2-(4-nitrophenyl)propan-2-ol.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is limited, its properties can be reliably predicted based on its structure and data from analogous compounds.[5][6]

Physical and Chemical Properties

| Property | Predicted Value / Information | Source |

| Molecular Formula | C₉H₈F₃NO₃ | N/A |

| Molecular Weight | 235.16 g/mol | N/A |

| Monoisotopic Mass | 235.04562 Da | N/A |

| Appearance | Likely a white to pale yellow crystalline solid | N/A |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, acetone, ethyl acetate); limited solubility in water and nonpolar solvents. | N/A |

| XlogP (Predicted) | 2.2 | N/A |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structural confirmation. The following data are predicted based on the functional groups present and analysis of similar structures.[7]

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (d, J = 8.8 Hz, 2H, Ar-H ortho to NO₂), δ 7.70 (d, J = 8.8 Hz, 2H, Ar-H meta to NO₂), δ 2.5-3.5 (br s, 1H, -OH), δ 1.85 (s, 3H, -CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 150.0 (Ar-Cipso-NO₂), δ 148.0 (Ar-Cipso-C(OH)), δ 127.0 (Ar-CH), δ 124.0 (Ar-CH), δ 124.5 (q, ¹JCF ≈ 285 Hz, -CF₃), δ 78.0 (q, ²JCF ≈ 30 Hz, -C(OH)), δ 28.0 (-CH₃). |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -78.5 (s, 3F, -CF₃). |

| IR Spectroscopy (ATR, cm⁻¹) | 3450-3300 (broad, O-H stretch), 3100-3000 (C-H aromatic stretch), 1605 (C=C aromatic stretch), 1525 (asymmetric N-O stretch), 1350 (symmetric N-O stretch), 1250-1100 (strong, C-F stretches). |

| Mass Spectrometry (EI) | M⁺ at m/z 235. Key fragments: m/z 220 ([M-CH₃]⁺), m/z 166 ([M-CF₃]⁺), m/z 150 ([M-CF₃-O]⁺), m/z 120 ([C₇H₄NO]⁺). |

Reactivity and Potential Applications

The true value of 1,1,1-trifluoro-2-(4-nitrophenyl)propan-2-ol lies in its potential as a versatile synthetic intermediate. Each functional group offers a distinct avenue for chemical transformation.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative using various standard conditions (e.g., H₂/Pd-C, SnCl₂/HCl, or catalytic transfer hydrogenation). This resulting amine is a critical precursor for synthesizing amides, sulfonamides, ureas, and for undergoing diazotization reactions to introduce a wide array of other functionalities.

-

Reactions of the Tertiary Alcohol: The tertiary alcohol can be a challenging functional group to derivatize directly due to steric hindrance. However, under acidic conditions, it can be eliminated to form an alkene or substituted via an Sₙ1-type mechanism.

-

Aromatic Substitution: The electron-withdrawing nature of the nitro and trifluoromethyl-alcohol substituents deactivates the aromatic ring towards electrophilic substitution but could potentially activate it for nucleophilic aromatic substitution (SₙAr) if a suitable leaving group were present on the ring.

This strategic combination of functionalities makes the molecule a valuable building block for creating libraries of complex compounds for high-throughput screening in drug discovery or for developing novel functional materials.

Caption: Potential synthetic pathways originating from the target compound.

Safety and Handling

No specific toxicological data is available for 1,1,1-trifluoro-2-(4-nitrophenyl)propan-2-ol. Therefore, it must be handled with the precautions appropriate for a novel chemical entity. Based on analogous structures, the following hazards should be considered:

-

Irritation: Similar halogenated alcohols are known to be skin and eye irritants.[8]

-

Toxicity: Nitroaromatic compounds can be toxic and may cause methemoglobinemia upon absorption.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol is a compound with significant untapped potential. Its synthesis is readily achievable through modern trifluoromethylation methods. The strategic placement of its three key functional groups provides a rich platform for synthetic diversification, making it an attractive building block for the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile molecule in their future scientific endeavors.

References

-

PubChem. 1,1,1-Trifluoro-2-propanol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 1,1,1-Trifluoro-2-(m-tolyl)propan-2-ol. National Center for Biotechnology Information. Available at: [Link]

-

Jasperse, J. Grignard Synthesis of Triphenylmethanol. Chem 355 Handout. Available at: [Link]

-

ResearchGate. Synthesis of trifluoromethyl tertiary alcohols from.... ResearchGate. Available at: [Link]

-

ResearchGate. Fluorine-18 labelled Ruppert-Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. ResearchGate. Available at: [Link]

-

PubChem. 2-(4-Nitrophenyl)propan-2-ol. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents. MDPI. Available at: [Link]

-

Organic Chemistry Portal. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal. Available at: [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

-

Winthrop University. The Grignard Reaction. Winthrop University Chemistry Department. Available at: [Link]

-

Chemical Review and Letters. Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters. Available at: [Link]

-

ACS Publications. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol. ResearchGate. Available at: [Link]

-

Comptes Rendus de l'Académie des Sciences. The main and recent syntheses of the N-CF3 motif. Comptes Rendus Chimie. Available at: [Link]

-

YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Brant Kedrowski. Available at: [Link]

-

National Institutes of Health. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PMC. Available at: [Link]

-

Academia.edu. Reaction of the Ruppert–Prakash reagent with perfluorosulfonic acids. Academia.edu. Available at: [Link]

-

Scribd. SL & HL Answers To: Spectroscopic Identification of Organic Compounds: Question 1. Scribd. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The main and recent syntheses of the N-CF3 motif [comptes-rendus.academie-sciences.fr]

- 4. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,1,1-Trifluoro-2-(m-tolyl)propan-2-ol | C10H11F3O | CID 59898439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(4-Nitrophenyl)propan-2-ol | C9H11NO3 | CID 597077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1,1,1-Trifluoro-2-propanol | C3H5F3O | CID 9774 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol, a compound of significant interest in the field of medicinal chemistry and materials science. Although not extensively documented in current literature, its structural motifs—a trifluoromethylated tertiary alcohol and a nitro-substituted aromatic ring—suggest a high potential for novel applications. This document outlines a proposed synthetic pathway, detailed experimental protocols, expected analytical characterization, and a forward-looking perspective on its potential utility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Trifluoromethylated Tertiary Alcohols

The incorporation of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in modern drug discovery.[1] The unique electronic properties of the CF3 group can enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, thereby improving the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[1] Tertiary alcohols, in turn, serve as valuable structural motifs that can influence a molecule's three-dimensional conformation and hydrogen-bonding capabilities.[2] The combination of these two features in 2-aryl-1,1,1-trifluoropropan-2-ols creates a class of compounds with significant potential in various scientific domains. The specific target of this guide, 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol, adds a 4-nitrophenyl group, a versatile synthetic handle and a known pharmacophore in certain contexts.

This guide will provide a detailed, practical framework for the synthesis and characterization of this promising, yet underexplored, molecule.

Proposed Synthesis: A Mechanistic Approach

The most direct and efficient method for the synthesis of 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol is the nucleophilic trifluoromethylation of 4'-nitroacetophenone. This reaction is typically achieved using (trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, in the presence of a fluoride catalyst.[1][3]

The reaction mechanism is initiated by the activation of TMSCF3 with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate a hypervalent siliconate intermediate. This intermediate serves as a source of the trifluoromethyl anion (CF3-), a potent nucleophile. The CF3- then attacks the electrophilic carbonyl carbon of 4'-nitroacetophenone. The resulting alkoxide is subsequently trapped by the trimethylsilyl group to form a silyl ether intermediate. An acidic workup then hydrolyzes the silyl ether to yield the final product, 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the trifluoromethylation of aromatic ketones.[1]

Materials:

-

4'-Nitroacetophenone

-

(Trifluoromethyl)trimethylsilane (TMSCF3)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4'-nitroacetophenone (1.0 eq). Dissolve the ketone in anhydrous THF.

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add TMSCF3 (1.2-1.5 eq) to the stirred solution via syringe.

-

Initiation: Slowly add the TBAF solution (0.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by adding 1 M HCl. Stir for 30 minutes to ensure complete hydrolysis of the silyl ether intermediate. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol.

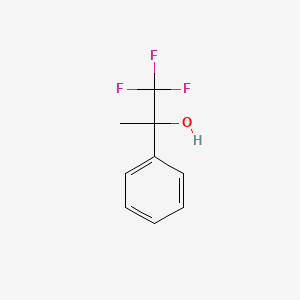

Expected Characterization Data

The following table outlines the expected analytical data for 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol, based on data for the analogous compound, 2-phenyl-1,1,1-trifluoropropan-2-ol.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.2 ppm), methyl protons (singlet, ~1.8 ppm), hydroxyl proton (broad singlet). |

| ¹³C NMR | Aromatic carbons, quaternary carbon attached to CF3 and OH (~78 ppm, quartet due to C-F coupling), methyl carbon (~25 ppm), CF3 carbon (~125 ppm, quartet due to C-F coupling). |

| ¹⁹F NMR | A single resonance for the CF3 group (singlet, ~-78 ppm, referenced to CFCl3).[4] |

| IR Spectroscopy | Characteristic peaks for O-H stretching (~3400 cm⁻¹), C-H stretching (~3000-2850 cm⁻¹), aromatic C=C stretching (~1600, 1450 cm⁻¹), N-O stretching of the nitro group (~1520, 1340 cm⁻¹), and C-F stretching (~1300-1100 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |

Potential Applications and Future Directions

While specific biological activities for 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol have not been reported, its structural features suggest several promising avenues for investigation.

-

Drug Discovery: The trifluoromethylated alcohol moiety is present in several pharmaceuticals, including the HIV reverse transcriptase inhibitor efavirenz.[5] The 4-nitrophenyl group can be readily reduced to the corresponding aniline, which is a common starting point for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and anti-proliferative agents.[6] Therefore, this compound could serve as a key intermediate in the synthesis of novel drug candidates. The introduction of the tertiary alcohol can also improve metabolic stability.[2]

-

Materials Science: Fluorinated polymers often exhibit unique properties, such as low surface energy and high thermal stability. The hydroxyl group of the target molecule could be used for polymerization or for grafting onto surfaces to create novel materials with tailored properties.

-

Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides due to its ability to enhance biological activity and metabolic stability. The structural scaffold of the target compound could be explored for the development of new agrochemicals.[5]

Conclusion

1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol represents an intriguing yet underexplored molecule with significant potential. This technical guide provides a robust and scientifically grounded framework for its synthesis and characterization, based on well-established chemical principles. By offering a detailed experimental protocol and outlining potential areas of application, this document aims to empower researchers to explore the properties and utility of this and similar novel trifluoromethylated compounds, thereby accelerating innovation in drug discovery, materials science, and beyond.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]

-

Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146. [Link]

-

Prakash, G. K. S., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 140(34), 10828-10839. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Wilger, D. J., Gesmundo, N. J., & Nicewicz, D. A. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Chemical Science, 4(8), 3160-3165. [Link]

-

Li, Y., et al. (2021). Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents. Molecules, 26(21), 6549. [Link]

-

Mori, T., et al. (2003). Biological Evaluation of 2-Aryl-2-fluoropropionic Acids as Possible Platforms for New Medicinal Agents. Chemical & Pharmaceutical Bulletin, 51(8), 947-953. [Link]

-

Gerken, M., et al. (2016). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 7, 12340. [Link]

-

Shanu-Wilson, J. (2022). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2013). Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers. Angewandte Chemie International Edition, 52(4), 1290-1293. [Link]

-

University of Rochester. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Vasileva, E. A., et al. (2021). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 26(23), 7174. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Retrieved from [Link]

-

Wang, C., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 123. [Link]

-

Cholewiński, G., et al. (2020). Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes. Molecules, 25(23), 5566. [Link]

-

Elguero, J., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 23(11), 2933. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Trifluoromethyl carbinol synthesis [organic-chemistry.org]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

safety and handling of 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol

An In-Depth Technical Guide to the Safe Handling of 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol for Research and Development

Authored by: Gemini, Senior Application Scientist